molecular formula C14H12ClNO2 B185464 N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide CAS No. 43069-64-3

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

Cat. No. B185464
CAS RN: 43069-64-3
M. Wt: 261.7 g/mol
InChI Key: LVBNTQRVWHUJOP-UHFFFAOYSA-N
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Description

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, otherwise known as N-(p-chlorophenyl)-4-cyclohexene-1,2-dicarboxamide, is an organic compound that has been used in a variety of scientific research applications. This compound has been utilized in the synthesis of a variety of different molecules, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Mass Spectrometric Analysis

Mass spectrometry has been utilized to analyze N-substituted cyclohexene-1,2-dicarboximides, demonstrating characteristic ions and evidence for hydrogen migration, providing insights into the molecular structure and reactivity of these compounds (Mitchell & Waller, 1970).

Synthesis and Characterization

Synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with chlorophenyl substituents, have been conducted. These studies offer detailed insights into the crystal structures and molecular conformations of these compounds, contributing to the development of new materials with potential applications in various fields (Özer et al., 2009).

Anticonvulsant Applications

Research on anticonvulsant enaminones has revealed the structural characteristics and hydrogen bonding patterns of compounds with p-chlorophenyl substituents, providing a foundation for the development of new anticonvulsant drugs (Kubicki et al., 2000).

Fungicide Photodegradation

Studies on the photodegradation of dicarboximide fungicides, such as procymidone and captan, highlight the importance of understanding the environmental fate of these compounds and their degradation mechanisms (Schwack et al., 1995).

Antimicrobial Activities

Research into the synthesis of new compounds with potential antimicrobial activities, including those derived from cyclohexene-1,2-dicarboximide, underscores the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Hafez et al., 2016).

Polymerization Processes

The alternating ring-opening polymerization of cyclohexene oxide with various anhydrides, catalyzed by metal complexes, represents an area of research focusing on the development of new polymeric materials with diverse applications (Nejad et al., 2012).

Photochemistry and Photocatalysis

Investigations into the photochemistry of aromatic compounds, including those involving chlorophenyl groups, provide insights into the mechanisms of photoinduced reactions and the potential for developing new photocatalytic processes (Protti et al., 2004).

Graft Copolymerization

The graft copolymerization of N-[4-(N'-substituted amino carbonyl)phenyl] maleimide onto poly(vinyl chloride) films demonstrates the potential for modifying polymer surfaces to impart new properties, such as thermal stability and UV resistance (Abdel-Naby, 2001).

Biomimetic Electron Transfer

A green perylene-based analogue of chlorophyll a has been developed for biomimetic electron transfer, highlighting the potential for designing chlorophyll-inspired materials for energy conversion and storage applications (Lukas et al., 2002).

properties

IUPAC Name

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-2,5-8,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBNTQRVWHUJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962878
Record name 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

CAS RN

43069-64-3
Record name N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043069643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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